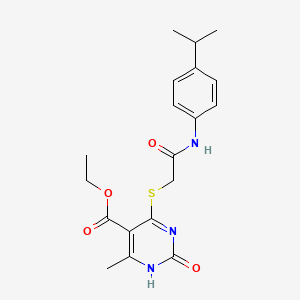

Ethyl 4-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

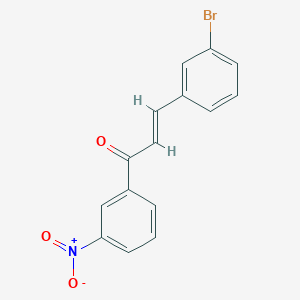

The synthesis of related compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . A method for the synthesis of diethyl ((4-isopropylphenyl) ((substituted phenyl)amino)methyl)phosphonates has been reported, which involves the reaction of 4-isopropylbenzaldehyde with various anilines and diethyl phosphite .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The compound also contains an ethyl ester group, a thioether group, and an isopropylphenyl group .Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of pyrimidine glycosides, which involved derivatives of ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate reacting with tetra-O-acetyl-α-D-glucopyranosyl bromide. This synthesis led to compounds that were screened for antimicrobial activity, revealing that selected members exhibited such properties (El‐Sayed et al., 2008).

Crystal Structure and Spectroscopic Characterization

Another aspect of research involves the crystal structure and spectroscopic characterization, including FT-IR, 1H and 13C NMR, of similar compounds. These studies provide detailed insights into the molecular geometry and vibrational frequencies, contributing to the understanding of the compound's physical and chemical properties (Pekparlak et al., 2018).

Synthesis of Thiazolopyrimidines

Research on the synthesis of thiazolopyrimidines and related compounds demonstrated the chemical versatility of pyrimidine derivatives. These studies explored reactions that led to various heterocyclic systems, providing a foundation for the development of new compounds with potential biological activities (Sherif et al., 1993).

Ionic Liquid Mediated Synthesis

Innovative synthesis methods have also been explored, such as the ionic liquid-mediated synthesis of novel chromone-pyrimidine coupled derivatives. This approach highlights the importance of eco-friendly and efficient synthesis methods in developing new compounds with pharmacological significance (Nikalje et al., 2017).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiazolopyrimidine derivatives showcases the application of modern techniques to enhance reaction efficiency and yield. These methods not only save time and energy but also contribute to the greener synthesis of compounds with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).

properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-5-26-18(24)16-12(4)20-19(25)22-17(16)27-10-15(23)21-14-8-6-13(7-9-14)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,21,23)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEKVVLGJWXEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)

![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)

![N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2592575.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)

![4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B2592584.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2592585.png)